1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](benzyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a benzyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Preparation of 3-amino-1H-1,2,4-triazole: This can be synthesized from aminoguanidine bicarbonate and formic acid, followed by cyclization.
Acylation of 3-amino-1H-1,2,4-triazole: The triazole is then acylated with benzyl chloroformate to form the benzylated intermediate.
Coupling with cyclohexanecarboxylic acid: The benzylated intermediate is then coupled with N-(2-methylphenyl)cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the triazole and benzyl groups.
Reduction: Reduced forms of the triazole and benzyl groups.
Substitution: Substituted derivatives at the benzyl and triazole positions.
Scientific Research Applications
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.
Materials Science: Use in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Industrial Chemistry: Application in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-1,2,4-triazole: A simpler triazole compound with similar biological activity.
Benzylamine derivatives: Compounds with benzyl groups that exhibit similar reactivity and applications.
Cyclohexanecarboxamide derivatives: Compounds with cyclohexanecarboxamide moieties that have comparable properties.
Uniqueness
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring, benzyl group, and cyclohexanecarboxamide moiety, which confer specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C25H30N6O2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-benzylamino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H30N6O2/c1-18-10-6-7-13-20(18)27-23(33)25(14-8-3-9-15-25)31(17-19-11-4-2-5-12-19)22(32)16-21-28-24(26)30-29-21/h2,4-7,10-13H,3,8-9,14-17H2,1H3,(H,27,33)(H3,26,28,29,30) |
InChI Key |
PRDSLTDBHZVUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CC4=NC(=NN4)N |
Origin of Product |
United States |
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